molecular formula C19H27N7O4 B2508622 N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 674350-32-4

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2508622
CAS No.: 674350-32-4
M. Wt: 417.47
InChI Key: GPIPLJKEECCWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinopropyl group, and a nitropyrimidine core. Its molecular formula is C18H25N7O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid.

    Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is attached to the pyrimidine core.

    Attachment of the Morpholinopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
  • 8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its nitropyrimidine core is particularly significant for its potential reactivity and interaction with biological targets.

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O4/c1-2-30-15-6-4-14(5-7-15)22-18-16(26(27)28)17(20)23-19(24-18)21-8-3-9-25-10-12-29-13-11-25/h4-7H,2-3,8-13H2,1H3,(H4,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIPLJKEECCWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.